molecular formula C20H20N2O3S B4059070 Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4059070
M. Wt: 368.5 g/mol
InChI Key: FBAKJUWTFYSHOD-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocycles synthesized via the Biginelli reaction. Its structure features:

  • A benzyl ester at position 3.
  • A 6-methyl group on the pyrimidine ring.
  • A 4-(4-methylsulfanylphenyl) substituent at position 2.
  • A 2-oxo group (lactam moiety).

Properties

IUPAC Name

benzyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-17(19(23)25-12-14-6-4-3-5-7-14)18(22-20(24)21-13)15-8-10-16(26-2)11-9-15/h3-11,18H,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKJUWTFYSHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)SC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate compounds . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse applications. This article explores its scientific research applications, including pharmacological studies, synthetic methodologies, and potential therapeutic uses.

Molecular Formula and Structure

  • Molecular Formula: C19H17N3O5
  • Molecular Weight: 367.4 g/mol

The compound features a tetrahydropyrimidine core with various functional groups that contribute to its biological activity. The presence of a benzyl group and a methylsulfanyl phenyl moiety enhances its lipophilicity and potential for biological interactions.

Pharmacological Studies

This compound has been investigated for its pharmacological properties:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties: Studies have shown that certain derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Synthetic Methodologies

The synthesis of this compound often involves multi-step reactions that utilize various reagents and conditions:

  • Reactions Involved:
    • Condensation Reactions: Key in forming the pyrimidine ring.
    • Functional Group Modifications: Allow for the introduction of the benzyl and methylsulfanyl groups.

These synthetic pathways are crucial for generating analogs that may possess enhanced biological activities or improved pharmacokinetic profiles.

Therapeutic Potential

The compound's unique structure suggests several therapeutic applications:

  • Neurological Disorders: Some studies propose that compounds with similar frameworks can modulate neurotransmitter systems, indicating potential use in treating conditions like depression or anxiety .
  • Inflammatory Diseases: The anti-inflammatory properties exhibited by related compounds suggest that this tetrahydropyrimidine derivative might also be effective in managing inflammatory conditions.

Table: Summary of Research Findings

StudyObjectiveFindingsImplications
Antimicrobial ActivitySignificant inhibition of bacterial growthPotential new antibiotics
Anticancer PropertiesInduction of apoptosis in cancer cellsDevelopment of anticancer agents
Synthetic MethodologyEfficient multi-step synthesis developedFacilitates further research on analogs

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Position 4 Substituent Position 5 Ester Position 2 Group Yield (%) Melting Point (°C) Key References
Target Compound 4-(Methylsulfanyl)phenyl Benzyl Oxo N/A N/A N/A
Ethyl 6-methyl-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Ethyl Oxo 69 220–222
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Methylthiophen-2-yl Methyl Oxo 58.3 485.7 ± 1.5
Benzyl 4-(2-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-(Benzyloxy)phenyl Benzyl Oxo N/A N/A
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Ethyl Oxo 29 N/A
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Nitrophenyl Ethyl Oxo N/A N/A

Key Observations:

  • Substituent Effects : The target compound’s 4-methylsulfanylphenyl group offers moderate electron-donating properties, contrasting with electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., benzyloxy in ).
  • Ester Groups : Benzyl esters (target compound, ) may enhance lipophilicity compared to ethyl/methyl esters, affecting bioavailability .
  • Synthetic Yields : Yields vary widely (29–73.6%), influenced by steric/electronic effects of substituents and reaction conditions .

Biological Activity

Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that modifications in the substituents on the pyrimidine ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies reported that derivatives of tetrahydropyrimidine could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This suggests a potential mechanism for reducing inflammation and treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of benzyl-substituted tetrahydropyrimidines has been explored through various mechanisms, including apoptosis induction in cancer cells. Research indicates that these compounds can disrupt cell cycle progression and induce cell death in several cancer cell lines . The presence of the methylsulfanyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in targeting cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular responses to stimuli .
  • Cytokine Inhibition : By inhibiting cytokine production in immune cells, the compound can modulate inflammatory responses .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical mechanism for its anticancer effects .

Case Studies and Research Findings

StudyFindings
Jung et al., 2016Demonstrated anti-inflammatory effects through cytokine inhibition in macrophages.
Alexander et al., 2011Explored GPCR interactions that lead to elevated intracellular calcium levels.
ResearchGate ReviewSummarized various biological activities including antimicrobial and anticancer effects of similar compounds.

Q & A

Q. What are the key synthetic routes for preparing Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via multi-step condensation reactions. A common approach involves reacting a substituted aldehyde (e.g., 4-(methylsulfanyl)benzaldehyde) with a β-keto ester (e.g., benzyl acetoacetate) in the presence of urea or thiourea under acidic or catalytic conditions. For example, analogous tetrahydropyrimidine derivatives are synthesized via refluxing with HCl or using green chemistry principles (e.g., solvent-free reactions) to enhance yield and purity . Optimization steps include varying catalysts (e.g., K2CO3 for nucleophilic substitutions) and reaction temperatures to prevent intermediate decomposition .

Q. How can the purity and regioselectivity of the synthesized compound be validated?

Chromatographic techniques like HPLC and TLC are standard for monitoring reaction progress and assessing purity . Regioselectivity can be confirmed via <sup>1</sup>H NMR and <sup>13</sup>C NMR, which identify distinct proton environments (e.g., methylsulfanyl group resonances at δ ~2.5 ppm and tetrahydropyrimidine ring protons at δ ~5.3–7.2 ppm) . Mass spectrometry (HRMS or ESI-MS) provides molecular ion confirmation .

Structural and Computational Analysis

Q. What crystallographic methods are recommended for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal for determining bond lengths, angles, and ring puckering parameters . For example, analogous compounds show tetrahydropyrimidine rings with Cremer-Pople puckering amplitudes (q) of ~0.5 Å and phase angles (φ) indicative of chair-like conformations . Hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed using graph-set notation to understand supramolecular packing .

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for nucleophilic/electrophilic sites . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like thymidine phosphorylase or kinases, with docking scores < -7 kcal/mol suggesting strong inhibition potential .

Advanced Experimental Design

Q. How can researchers resolve contradictions in observed bioactivity data (e.g., variable IC50 values)?

Contradictions may arise from assay conditions (e.g., solvent polarity affecting solubility) or stereochemical impurities. Mitigation strategies include:

  • Purity validation : Use chiral HPLC to separate enantiomers .
  • Assay standardization : Compare results under consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methylsulfanyl with methoxy) to isolate contributing functional groups .

Q. What methodologies are suitable for studying the compound’s regioselectivity in derivatization reactions?

Regioselective functionalization (e.g., at the 4-phenyl or 5-carboxylate positions) can be controlled via:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl groups during synthesis .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability .

Biological Activity and Mechanisms

Q. What in vitro assays are recommended for evaluating antimicrobial activity?

  • Antibacterial : Broth microdilution (MIC determination against Gram+/− strains like S. aureus and E. coli) .
  • Antifungal : Disk diffusion assays against C. albicans .
  • Mechanistic studies : Time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) .

Q. How can the compound’s potential as a kinase inhibitor be assessed?

  • Enzyme inhibition assays : Measure IC50 against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Re-optimize models : Adjust docking parameters (e.g., grid box size) or use molecular dynamics (MD) simulations to account for protein flexibility .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism.
  • Error analysis : Report 95% confidence intervals for IC50/EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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